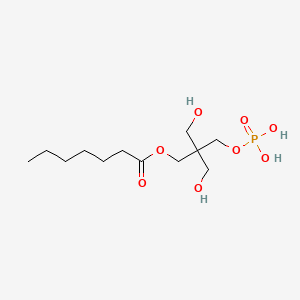
Pentaerythritol heptanoate phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaerythritol heptanoate phosphate is a complex organic compound that combines the properties of pentaerythritol, heptanoic acid, and phosphate groups. This compound is known for its versatility and is used in various industrial applications, including as a plasticizer and a lubricant additive. Its unique structure allows it to interact with different chemical environments, making it a valuable component in multiple fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pentaerythritol heptanoate phosphate typically involves a multi-step process. Initially, pentaerythritol reacts with triphenyl phosphite to form an intermediate compound. This intermediate is then reacted with phenyl heptanoate to produce this compound. The reaction conditions often require heating under vacuum to facilitate the removal of phenol by-products .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of temperature and vacuum conditions to ensure high yields and purity of the final product. The intermediate compounds are purified through distillation before the final reaction step .
Análisis De Reacciones Químicas
Types of Reactions: Pentaerythritol heptanoate phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to form simpler compounds, although this is less common.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphate esters, while substitution can produce a range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Pentaerythritol heptanoate phosphate has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes makes it useful in biochemical studies involving enzyme interactions and protein stabilization.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used as an additive in lubricants to enhance wear resistance and as a flame retardant in certain materials
Mecanismo De Acción
The mechanism of action of pentaerythritol heptanoate phosphate involves its ability to interact with various molecular targets through its phosphate groups. These interactions can modulate the activity of enzymes and other proteins, leading to changes in biochemical pathways. The compound’s structure allows it to form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Pentaerythritol tetranitrate: Known for its explosive properties and use as a vasodilator.
Pentaerythritol phosphate: Used in similar applications but with different functional groups and reactivity.
Uniqueness: Pentaerythritol heptanoate phosphate is unique due to its combination of heptanoic acid and phosphate groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring both plasticizing and stabilizing effects, such as in the production of high-performance polymers and lubricants .
Propiedades
Número CAS |
67762-76-9 |
|---|---|
Fórmula molecular |
C12H25O8P |
Peso molecular |
328.30 g/mol |
Nombre IUPAC |
[2,2-bis(hydroxymethyl)-3-phosphonooxypropyl] heptanoate |
InChI |
InChI=1S/C12H25O8P/c1-2-3-4-5-6-11(15)19-9-12(7-13,8-14)10-20-21(16,17)18/h13-14H,2-10H2,1H3,(H2,16,17,18) |
Clave InChI |
GMYCGBILJNRXIM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OCC(CO)(CO)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















